methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl(methyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18(13-7-4-3-6-11(13)16(21)22-2)14(20)12-10-17-19-8-5-9-23-15(12)19/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRVTGMTRWVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=C3N(CCCO3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of pyrrolopyrazine derivatives, which have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
Pyrrolopyrazine derivatives, including this compound, are known to interact with various biological targets, leading to a range of biological activities
Biological Activity
Methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[5,1-b][1,3]oxazine core structure with a carboxamide moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 302.33 g/mol. The structural characteristics contribute to its biological activity by interacting with various molecular targets within biological systems.
Anti-inflammatory Activity
Research indicates that derivatives of the pyrazolo[5,1-b][1,3]oxazine class exhibit potent anti-inflammatory effects. In a study comparing this compound to indomethacin (a standard anti-inflammatory drug), the compound demonstrated comparable potency in reducing inflammation in animal models. The mechanism involves inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response .
| Compound | Anti-inflammatory Activity (IC50 μM) |
|---|---|
| Indomethacin | 1.00 |
| This compound | 1.01 |
Analgesic Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. In pain models induced by acetic acid in mice, it showed significant pain relief comparable to indomethacin .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and fluconazole .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 0.5 |
| Escherichia coli | < 0.8 |
| Candida albicans | < 0.6 |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, it inhibits the activity of COX enzymes and may also interact with other targets involved in the inflammatory cascade .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on rats with induced inflammation demonstrated that treatment with this compound resulted in a significant reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Analgesic Effects in Mice
In another study assessing analgesic effects using the formalin test in mice, the compound significantly reduced both phases of pain response compared to control groups. This suggests potential utility in managing acute pain conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate to improve yield and purity?
- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, refluxing in acetic anhydride/acetic acid with sodium acetate (as in ) can enhance cyclization efficiency. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring intermediates by TLC and adjusting stoichiometric ratios of reagents (e.g., chloroacetic acid and aldehydes) can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous pyrazolo-oxazine derivatives (e.g., δ 2.24 ppm for methyl groups in ). Use DEPT-135 to distinguish CH, CH2, and CH3 signals .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 271.31 for the parent compound, as in ) and fragmentation patterns to rule out impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data observed across different assays for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, incubation time) to minimize variability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects (e.g., harvest season variability, as in ). Use post-hoc tests (Tukey’s HSD) to identify outliers .
- Mechanistic Studies : Perform target engagement assays (e.g., SPR or ITC) to confirm binding affinity discrepancies between in vitro and cell-based models .
Q. What strategies are recommended for modifying the core structure to enhance solubility without compromising target binding affinity?
- Methodological Answer :
- Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid derivative (e.g., via saponification of the methyl ester) to improve aqueous solubility, as demonstrated in pyrazolo-thiadiazine analogs ( ).
- PEGylation : Introduce polyethylene glycol (PEG) chains at the benzoate ester moiety to enhance hydrophilicity while maintaining the pyrazolo-oxazine pharmacophore .
- Prodrug Design : Convert the methyl ester to a phosphate prodrug, which hydrolyzes in vivo to the active carboxylic acid form .
Q. How can researchers resolve contradictions in theoretical vs. experimental data regarding the compound’s stereochemical configuration?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict stable conformers and compare with NOESY/ROESY NMR data to assign stereochemistry .
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column and validate purity via circular dichroism (CD) spectroscopy .
Methodological Framework for Further Research
Q. What experimental design principles should guide long-term studies on this compound’s environmental or metabolic fate?
- Methodological Answer :
- Compartmental Analysis : Use radiolabeled (14C) analogs to track distribution in abiotic (soil, water) and biotic (hepatic microsomes) systems, as outlined in .
- Degradation Studies : Employ LC-HRMS to identify metabolites under simulated environmental conditions (e.g., UV light, pH 3–9) .
- Ecotoxicity Testing : Follow OECD guidelines for Daphnia magna or zebrafish assays to evaluate acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
